(Z)-4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid (Z)-4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 95695-51-5
VCID: VC0512766
InChI: InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
SMILES: COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC
Molecular Formula: C12H13NO5
Molecular Weight: 251.23g/mol

(Z)-4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid

CAS No.: 95695-51-5

Main Products

VCID: VC0512766

Molecular Formula: C12H13NO5

Molecular Weight: 251.23g/mol

(Z)-4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid - 95695-51-5

CAS No. 95695-51-5
Product Name (Z)-4-((2,4-Dimethoxyphenyl)amino)-4-oxobut-2-enoic acid
Molecular Formula C12H13NO5
Molecular Weight 251.23g/mol
IUPAC Name 4-(2,4-dimethoxyanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H13NO5/c1-17-8-3-4-9(10(7-8)18-2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
Standard InChIKey RZOGENBZVRGYHU-WAYWQWQTSA-N
Isomeric SMILES COC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)OC
SMILES COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)OC
PubChem Compound 708944
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator